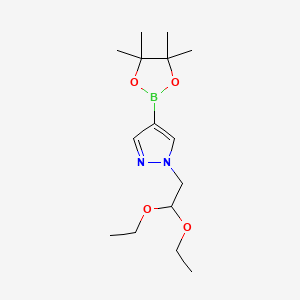

1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with a diethoxyethyl group and a dioxaborolane moiety

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BN2O4/c1-7-19-13(20-8-2)11-18-10-12(9-17-18)16-21-14(3,4)15(5,6)22-16/h9-10,13H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJUUYBIPJNLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682247 | |

| Record name | 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-25-7 | |

| Record name | 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the formation of the pyrazole ring through the cyclization of hydrazine derivatives with 1,3-diketones. The diethoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions. The dioxaborolane moiety is often incorporated through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the boron atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typical.

Major Products: The major products depend on the specific reactions but can include various substituted pyrazoles, boronic esters, and functionalized derivatives.

Scientific Research Applications

Organic Synthesis

1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily utilized as a building block in organic synthesis. Its boronate ester group facilitates reactions such as:

- Suzuki-Miyaura Coupling : This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The presence of the boronate moiety enhances the reactivity towards aryl halides, making it a valuable reagent in medicinal chemistry .

Drug Discovery and Development

The compound has been investigated for its potential in drug discovery due to its ability to interact with biological targets. It can serve as a precursor for designing new pharmaceuticals that target specific enzymes or receptors. Studies have shown that derivatives of pyrazole compounds exhibit various biological activities including anti-inflammatory and anticancer properties .

Materials Science

In materials science, this compound is explored for its electronic properties. It can be incorporated into polymers and nanomaterials to enhance their conductivity and stability. The unique structure allows for the development of advanced materials used in electronics and photonics .

Case Study 1: Synthesis of Aryl Boronates

A study demonstrated the efficiency of using this compound in synthesizing aryl boronates through Suzuki-Miyaura coupling. The reaction conditions were optimized to yield high purity products suitable for pharmaceutical applications.

Case Study 2: Anticancer Activity Evaluation

Research evaluated the anticancer activity of pyrazole derivatives synthesized from this compound. In vitro studies showed promising results against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The boron atom can participate in unique interactions, such as forming reversible covalent bonds with diols or other nucleophiles.

Comparison with Similar Compounds

- 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole

Uniqueness: Compared to similar compounds, 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole offers a unique combination of a pyrazole ring and a boron-containing moiety, which can provide distinct reactivity and interaction profiles. This uniqueness makes it valuable in specific synthetic applications and potential therapeutic uses.

This detailed overview highlights the significance and versatility of this compound in various scientific fields

Biological Activity

1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with significant potential in medicinal chemistry and material science. Its unique structure combines a pyrazole ring with a dioxaborolane moiety, which may impart distinct biological activities. This article explores the biological activity of this compound based on available research findings and case studies.

The molecular formula of the compound is with a molecular weight of approximately 310.20 g/mol. The compound's structure includes:

- Pyrazole Ring : A five-membered ring known for its diverse biological activities.

- Dioxaborolane Moiety : A boron-containing structure that enhances reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing boron have shown promise in anticancer therapies. The dioxaborolane moiety in this compound may enhance its efficacy against certain cancer types by interfering with cellular pathways involved in tumor growth. For instance:

- Case Study : A study demonstrated that similar boron-containing compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during chemotherapy.

Enzyme Inhibition

The pyrazole ring is known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways:

- Enzyme Targets : Potential targets include cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammation and cancer progression. Inhibition of these enzymes could lead to anti-inflammatory and anticancer effects.

Antimicrobial Properties

There is emerging evidence that pyrazole derivatives can possess antimicrobial activity. The presence of the diethoxyethyl group may enhance solubility and permeability, contributing to the compound's effectiveness against bacterial strains:

- Research Findings : Studies have shown that related pyrazole compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.

Toxicological Profile

Understanding the safety profile of this compound is essential for its therapeutic applications. Preliminary toxicological assessments suggest:

- Low Acute Toxicity : Initial tests indicate low acute toxicity levels; however, comprehensive toxicological studies are required to evaluate chronic exposure effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1-(2-Ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Structure | Anticancer, Anti-inflammatory | Similar mechanism due to dioxaborolane |

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | Structure | Antimicrobial | Exhibits lower toxicity profile |

Q & A

Basic: What are the key synthetic routes for preparing this pyrazole-boronate compound?

The compound is typically synthesized via cyclization or functionalization of pyrazole precursors. For example:

- Hydrazide Cyclization : Dissolve hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar solvents like DMSO, reflux for 18 hours, and purify via reduced-pressure distillation and recrystallization (65% yield reported for analogous pyrazole derivatives) .

- Borylation : Introduce the dioxaborolane group using Suzuki-Miyaura coupling or direct borylation with pinacolborane under inert conditions. Reaction monitoring via TLC or HPLC is critical .

Advanced: How can regioselectivity challenges be addressed during the introduction of the dioxaborolane group?

Regioselectivity in pyrazole systems is influenced by steric and electronic factors:

- Directing Groups : Use electron-withdrawing substituents (e.g., nitro or carbonyl groups) at specific positions to direct borylation to the desired site .

- Catalytic Systems : Employ Pd-catalyzed cross-coupling with ligands like SPhos or XPhos to enhance selectivity. For example, highlights boronate intermediates in regioselective Suzuki reactions .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions, as seen in analogous syntheses .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

- NMR Spectroscopy :

- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar pyrazolines .

Advanced: How can the stability of the dioxaborolane group be maintained during storage and reactions?

- Storage : Keep under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis, as recommended for boronate esters in .

- Reaction Solvents : Use anhydrous THF or dioxane, and avoid protic solvents (e.g., water, alcohols) during synthesis .

- Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to suppress oxidation .

Basic: What role does the dioxaborolane group play in pharmaceutical research applications?

The boronate ester serves as a versatile intermediate:

- Suzuki-Miyaura Coupling : Enables carbon-carbon bond formation with aryl halides for drug candidate diversification .

- Protease Inhibition : Boron-containing compounds are explored as covalent inhibitors targeting serine proteases (e.g., thrombin) .

Advanced: How can low yields in cyclization steps be improved for pyrazole-boronate derivatives?

- Solvent Optimization : Replace DMSO with DMAc (dimethylacetamide) to reduce byproduct formation, as shown in for hydrazide cyclization .

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to accelerate cyclization kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 30–60 minutes, improving throughput and yield .

Basic: What are common impurities in this compound, and how are they removed?

- Byproducts : Unreacted boronate precursors or hydrolyzed boronic acids.

- Purification :

Advanced: What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for boron vs. carbon).

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in diethoxyethyl or pyrazole moieties .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate assignments .

Basic: How is the compound’s reactivity assessed in cross-coupling reactions?

- Screening Conditions : Test Pd catalysts (Pd(OAc)₂, PdCl₂), bases (K₂CO₃, CsF), and solvents (DME, toluene) .

- Kinetic Monitoring : Use in-situ IR or UV-Vis to track reaction progress and optimize time/temperature .

Advanced: What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.